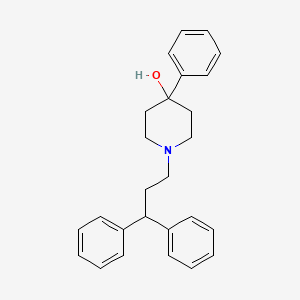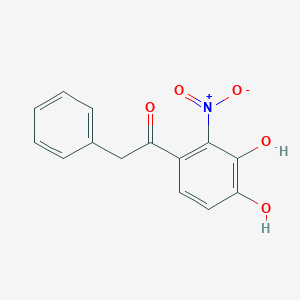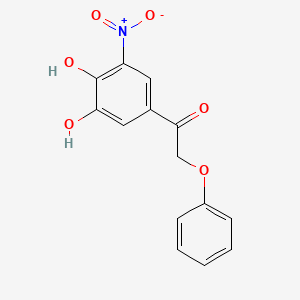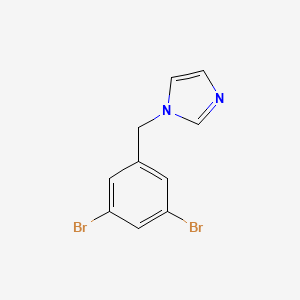
1-((3,5-Dibromophenyl)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dibromobenzyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 3,5-dibromobenzyl group in this compound introduces unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dibromobenzyl)-1H-imidazole typically involves the following steps:
Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using bromine in the presence of a catalyst to form 3,5-dibromobenzyl bromide.
Formation of Imidazole Ring: The 3,5-dibromobenzyl bromide is then reacted with imidazole in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 1-(3,5-dibromobenzyl)-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors for the bromination step to ensure consistent product quality and yield.
Automated Reaction Systems: Employing automated systems for the imidazole ring formation to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dibromobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3,5-dibromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
1-(3,5-dibromobenzyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-dibromobenzyl)-1H-imidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzyl Bromide: A precursor in the synthesis of 1-(3,5-dibromobenzyl)-1H-imidazole.
1-(3,5-Dibromobenzyl)-1H-benzimidazole: A structurally similar compound with a benzimidazole ring instead of an imidazole ring.
Uniqueness
1-(3,5-dibromobenzyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
CAS No. |
528543-94-4 |
|---|---|
Molecular Formula |
C10H8Br2N2 |
Molecular Weight |
315.99 g/mol |
IUPAC Name |
1-[(3,5-dibromophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H8Br2N2/c11-9-3-8(4-10(12)5-9)6-14-2-1-13-7-14/h1-5,7H,6H2 |
InChI Key |
QXITVPZFTOHIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
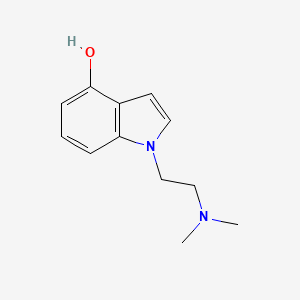
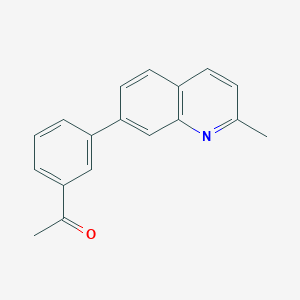
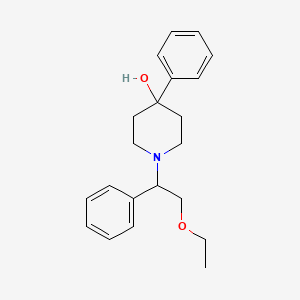
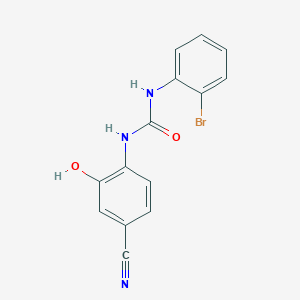
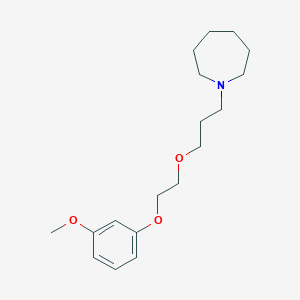

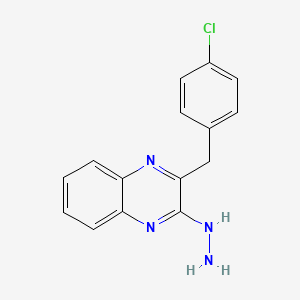
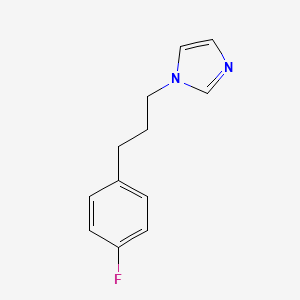
![Rel-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B10839341.png)
